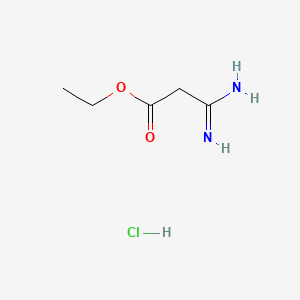

Ethyl 3-amino-3-iminopropanoate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-3-iminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHFLYOSVGWQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574052 | |

| Record name | Ethyl 3-amino-3-iminopropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57508-48-2 | |

| Record name | Ethyl 3-amino-3-iminopropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-carbamimidoylacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-3-iminopropanoate Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a detailed overview of the core chemical properties of Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS No: 57508-48-2), a versatile building block in organic synthesis.

Core Chemical Properties

This compound is a colorless solid that serves as a valuable intermediate in the synthesis of various bioactive molecules.[1][2] Its structure, featuring both an ester and an imino group, allows for a range of chemical transformations, making it a key component in the development of novel therapeutic agents and in the study of amino acid derivatives.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 57508-48-2 | [1] |

| Molecular Formula | C5H11ClN2O2 | [3] |

| Molecular Weight | 166.61 g/mol | [3] |

| Appearance | Colorless solid | [1][3] |

| ¹H NMR (500 MHz, d6-DMSO) | δ 9.16 (2H, broad s, NH2), 8.88 (2H, broad s, NH2), 4.15 (2H, q, J = 7.1 Hz, OCH2), 3.63 (2H, s, CH2), 1.22 (3H, t, J = 7.1 Hz, CH3) | [1] |

| ¹³C NMR (125 MHz, d6-DMSO) | δ 166.7 (C=O), 163.6 (C=N), 61.9 (OCH2), 38.2 (CH2), 14.4 (CH3) | [1] |

| IR (neat, cm⁻¹) | 3300, 3095, 1738, 1687 | [1] |

| Mass Spectrum (EI) | m/z 130 (M+) | [1] |

Experimental Protocols

A key application of this compound is in synthetic chemistry. Below is a detailed experimental protocol for its synthesis.

Synthesis of this compound

This protocol outlines the synthesis of the title compound from ethyl 3-ethoxy-3-iminopropionate.

Materials:

-

Ethyl 3-amino-3-ethoxyacrylate (760 mg, 4.78 mmol)

-

Ammonium chloride (270 mg, 5.0 mmol)

-

Ethanol (4.0 mL)

-

Diethyl ether

-

CEM Discover microwave synthesizer

-

10 mL pressure-rated glass tube

-

Filtration apparatus

-

Vacuum evaporator

Procedure:

-

Dissolve ethyl 3-amino-3-ethoxyacrylate (760 mg, 4.78 mmol) and ammonium chloride (270 mg, 5.0 mmol) in ethanol (4.0 mL) in a 10 mL pressure-rated glass tube.[1][3]

-

Place the reaction tube in a CEM Discover microwave synthesizer and irradiate at 120 °C for 1 hour with an initial magnetron power of 200 W.[1][3]

-

After the reaction is complete, cool the reaction mixture using a stream of compressed air.[1][3]

-

Grind the resulting residue with diethyl ether to yield ethyl 3-amidinopropionate hydrochloride as a colorless solid (923 mg, 78% yield).[1][3] The product can be used without further purification.[1][3]

Visualizing the Synthesis

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Synthetic workflow for this compound.

Safety and Handling

While a specific safety data sheet for this compound was not available, information for the related compound, Ethyl 3-ethoxy-3-iminopropionate hydrochloride, suggests that appropriate safety precautions should be taken. It is irritating to the respiratory system and skin.[4] In case of contact with eyes, rinse immediately with plenty of water.[4] Standard laboratory safety practices, including the use of personal protective equipment such as gloves and safety glasses, are recommended.[4] Ensure adequate ventilation when handling this compound.[4] For storage, keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules.[2] Its utility is primarily seen in pharmaceutical and biochemical research.[2] It is used in the development of drugs, particularly those targeting metabolic disorders, and in studies involving amino acid derivatives to understand protein synthesis and enzyme activity.[2]

References

Technical Guide: Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS 57508-48-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-3-iminopropanoate hydrochloride is a versatile bifunctional molecule that serves as a valuable building block in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles.[1] Its structure, featuring both an amidine and an ester functional group, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of diverse molecular scaffolds with significant biological and pharmaceutical applications.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and its application in the development of bioactive compounds, with a focus on its role as a precursor to pyrimidine-based kinase inhibitors.

Physicochemical Properties

This compound is typically a white to light yellow powder.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57508-48-2 | [2] |

| Molecular Formula | C₅H₁₁ClN₂O₂ | [2][3] |

| Molecular Weight | 166.61 g/mol | [2][3] |

| Appearance | White to light yellow powder | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Melting Point | 105-108 °C | [4] |

| Storage Conditions | 0-8 °C, store under inert atmosphere | [2][4] |

| MDL Number | MFCD06797615 | [2] |

| PubChem CID | 15555354 | [2] |

Synthesis and Characterization

Synthetic Protocol

A common and efficient method for the synthesis of this compound involves the microwave-assisted reaction of ethyl 3-ethoxy-3-iminopropionate with ammonium chloride in ethanol.[2][4]

Experimental Protocol: Synthesis of this compound [2][4]

-

Reactants:

-

Ethyl 3-amino-3-ethoxyacrylate (760 mg, 4.78 mmol)

-

Ammonium chloride (270 mg, 5.0 mmol)

-

Ethanol (4.0 mL)

-

-

Procedure:

-

Dissolve ethyl 3-amino-3-ethoxyacrylate and ammonium chloride in ethanol in a 10 mL pressure-rated glass tube.

-

Irradiate the reaction mixture in a CEM Discover microwave synthesizer at an initial magnetron power of 200 W for 1 hour at 120 °C (hold time).

-

After completion of the reaction, cool the mixture using a stream of compressed air.

-

Filter the cooled reaction mixture.

-

Concentrate the filtrate by vacuum evaporation.

-

Grind the residue with diethyl ether to afford this compound as a colorless solid.

-

-

Yield: 923 mg (78%)[2]

Spectroscopic Data

The structural identity of this compound has been confirmed by various spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound [2][4]

| Technique | Data |

| ¹H NMR (500 MHz, d₆-DMSO) | δ 9.16 (2H, broad s, NH₂), 8.88 (2H, broad s, NH₂), 4.15 (2H, q, J = 7.1 Hz, OCH₂), 3.63 (2H, s, CH₂), 1.22 (3H, t, J = 7.1 Hz, CH₃) |

| ¹³C NMR (125 MHz, d₆-DMSO) | δ 166.7 (C=O), 163.6 (C=N), 61.9 (OCH₂), 38.2 (CH₂), 14.4 (CH₃) |

| IR (neat) | νmax (cm⁻¹) 3300, 3095, 1738, 1687 |

| Mass Spec. (EI) | m/z 130 (M•⁺) |

Reactivity and Applications in Drug Discovery

The presence of the amidine functional group makes this compound a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active compounds.

General Reactivity

The amidine moiety is a strong base that is protonated under physiological conditions. The positive charge can be delocalized over both nitrogen atoms, which influences its reactivity. The primary application of this compound is in cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrimidines.

Application in the Synthesis of Pyrimidine-Based Kinase Inhibitors

Substituted pyrimidines are a well-established class of kinase inhibitors due to their ability to mimic the adenine core of ATP and interact with the hinge region of the kinase active site. This compound can serve as a key building block for the synthesis of pyrimidine derivatives that act as inhibitors of various kinases, including serine/threonine and tyrosine kinases.

A notable example is the synthesis of pyrimidine scaffolds that are central to STAT6 (Signal Transducer and Activator of Transcription 6) inhibitors. STAT6 is a key transcription factor in the signaling pathway of interleukins IL-4 and IL-13, which are crucial drivers of Th2-mediated inflammatory responses in allergic diseases like asthma.

Experimental Protocol: Representative Synthesis of a 4-Hydroxy-6-(2-ethoxycarbonylethyl)pyrimidine

This protocol describes a representative cyclocondensation reaction to form a pyrimidine core that can be further elaborated into STAT6 inhibitors.

-

Reactants:

-

This compound

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Ethanol

-

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add this compound and stir until dissolved.

-

Add ethyl acetoacetate dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain the desired pyrimidine derivative.

-

Caption: Inhibition of the STAT6 signaling pathway by a pyrimidine-based inhibitor.

Analytical Methods

A general approach for the analysis of this compound and its reaction products would involve High-Performance Liquid Chromatography (HPLC).

Proposed HPLC Method Workflow

Caption: General workflow for the HPLC analysis of the title compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its utility in the construction of pyrimidine cores makes it particularly relevant for the development of kinase inhibitors, as exemplified by its potential application in the synthesis of STAT6 inhibitors for the treatment of inflammatory and allergic diseases. The synthetic and analytical protocols, along with the understanding of its reactivity and biological applications, provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery.

References

- 1. Illuminating the Dark: Highly Selective Inhibition of Serine/Threonine Kinase 17A with Pyrazolo[1,5- a]pyrimidine-Based Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. 3'-Amino-2',3'-dideoxyribonucleosides of some pyrimidines: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl 3-amino-3-iminopropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Ethyl 3-amino-3-iminopropanoate hydrochloride, a versatile building block with applications in pharmaceutical development and biochemical research. The document details its chemical properties, synthesis protocols, and potential research applications, presenting data in a clear and accessible format for technical audiences.

Chemical Identity and Properties

This compound, also known as ethyl 3-amidinopropionate hydrochloride, is a valuable reagent in organic synthesis. Its structure features an ethyl ester and an amidine group, making it a useful precursor for the synthesis of various heterocyclic compounds and bioactive molecules.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C5H11ClN2O2 | [2] |

| Molecular Weight | 166.61 g/mol | [2] |

| CAS Number | 57508-48-2 | [2][3] |

| Appearance | Colorless to light yellow solid/crystal | [3] |

| IUPAC Name | ethyl 3-amino-3-iminopropanoate;hydrochloride | [4] |

| InChI Key | JJBSSOVJSWUZPC-UHFFFAOYSA-N | [4] |

Experimental Protocols: Synthesis

A common synthetic route to this compound involves the reaction of an ethyl 3-alkoxy-3-iminopropanoate precursor with an ammonium salt in ethanol.[2][3] The following protocol is a representative example of this microwave-assisted synthesis.

Protocol: Microwave-Assisted Synthesis from Ethyl 3-ethoxy-3-iminopropionate [2][3]

-

Reactant Preparation: In a 10 mL pressure-rated glass tube, dissolve ethyl 3-amino-3-ethoxyacrylate (760 mg, 4.78 mmol) and ammonium chloride (270 mg, 5.0 mmol) in ethanol (4.0 mL).

-

Microwave Irradiation: Place the sealed tube in a CEM Discover microwave synthesizer. Irradiate the mixture for 1 hour at 120°C with an initial magnetron power of 200 W.

-

Work-up: After the reaction is complete, cool the mixture using compressed air.

-

Isolation: Filter the cooled reaction mixture. Concentrate the filtrate by vacuum evaporation.

-

Purification: Grind the resulting residue with diethyl ether to yield this compound as a colorless solid (typical yield: ~78%). The product can often be used without further purification.[2][3]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of diverse molecules for pharmaceutical and agrochemical applications.[1] Its bifunctional nature allows for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.

-

Pharmaceutical Development: It is a building block for synthesizing compounds targeting metabolic disorders.[1]

-

Biochemical Research: Used in studies involving amino acid derivatives to understand protein synthesis and enzyme activity.[1]

-

Agrochemical Formulations: Plays a role in creating new agrochemicals to enhance crop yields and pest resistance.[1]

Visualized Workflow and Pathways

To facilitate understanding, the following diagrams illustrate key processes and relationships involving this compound.

Caption: Microwave-assisted synthesis workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride | 57508-48-2 [chemicalbook.com]

- 4. Ethyl 3-amino-3-imino-propanoate hydrochloride | 57508-48-2 [sigmaaldrich.com]

Elucidation of the Molecular Structure of Ethyl 3-Amino-3-iminopropanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural elucidation of Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS No: 57508-48-2). The document details the spectroscopic data and the synthetic methodology, presenting all quantitative information in accessible tables and workflows. This guide is intended to serve as a critical resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Molecular Structure and Properties

This compound is a chemical compound with the molecular formula C₅H₁₁ClN₂O₂ and a molecular weight of 166.61 g/mol .[1] Its structure has been determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data for Structural Confirmation

The structural assignment of this compound is unequivocally supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR data were acquired in deuterated dimethyl sulfoxide (d6-DMSO).

Table 1: ¹H NMR Spectroscopic Data (500 MHz, d6-DMSO) [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 9.16 | Broad Singlet | 2H | - | NH₂ |

| 8.88 | Broad Singlet | 2H | - | NH₂ |

| 4.15 | Quartet | 2H | 7.1 | OCH₂ |

| 3.63 | Singlet | 2H | - | CH₂ |

| 1.22 | Triplet | 3H | 7.1 | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, d6-DMSO) [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 166.7 | C=O |

| 163.6 | C=N |

| 61.9 | OCH₂ |

| 38.2 | CH₂ |

| 14.4 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Absorption Bands (neat) [1][2]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300 | N-H Stretch |

| 3095 | N-H Stretch |

| 1738 | C=O Stretch (Ester) |

| 1687 | C=N Stretch (Imine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (Electron Ionization - EI) [1][2]

| m/z | Assignment |

| 130 | M⁺ (Molecular Ion) |

Experimental Protocols

The following section details the synthetic procedure for this compound.

Synthesis of this compound[1][2]

Materials:

-

Ethyl 3-ethoxy-3-iminopropionate (760 mg, 4.78 mmol)

-

Ammonium chloride (270 mg, 5.0 mmol)

-

Ethanol (4.0 mL)

-

Diethyl ether

Apparatus:

-

10 mL pressure-rated glass tube

-

CEM Discover microwave synthesizer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Ethyl 3-ethoxy-3-iminopropionate (760 mg, 4.78 mmol) and ammonium chloride (270 mg, 5.0 mmol) were dissolved in ethanol (4.0 mL) in a 10 mL pressure-rated glass tube.

-

The reaction mixture was subjected to microwave irradiation using a CEM Discover microwave synthesizer. The initial magnetron power was set to 200 W, and the reaction was held at 120°C for 1 hour.

-

Upon completion, the reaction mixture was cooled using a stream of compressed air.

-

The cooled mixture was then filtered to remove any solid by-products.

-

The filtrate was concentrated under reduced pressure using a rotary evaporator.

-

The resulting residue was triturated with diethyl ether to yield this compound as a colorless solid (923 mg, 78% yield). The product was used without further purification.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the structure elucidation process and the synthetic pathway.

Caption: Workflow for the synthesis and structural elucidation of the target compound.

Caption: Synthetic pathway for this compound.

References

Spectroscopic and Synthetic Profile of Ethyl 3-amino-3-iminopropanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS No: 57508-48-2), a versatile building block in medicinal chemistry and organic synthesis. This document outlines key spectroscopic data in a structured format, details a common synthetic protocol, and presents a visual workflow for its preparation and analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 9.16 | br s | 2H | NH₂ | |

| 8.88 | br s | 2H | NH₂ | |

| 4.15 | q | 2H | OCH₂ | 7.1 |

| 3.63 | s | 2H | CH₂ | |

| 1.22 | t | 3H | CH₃ | 7.1 |

Solvent: d₆-DMSO, Spectrometer Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 166.7 | C=O |

| 163.6 | C=N |

| 61.9 | OCH₂ |

| 38.2 | CH₂ |

| 14.4 | CH₃ |

Solvent: d₆-DMSO, Spectrometer Frequency: 125 MHz[1]

Vibrational Spectroscopy

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (νₘₐₓ) cm⁻¹ | Assignment |

| 3300 | N-H stretch |

| 3095 | N-H stretch |

| 1738 | C=O stretch (ester) |

| 1687 | C=N stretch |

Sample Preparation: Neat[1]

Mass Spectrometry

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 130 | [M]⁺ |

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols

A widely utilized method for the synthesis of this compound involves the reaction of ethyl 3-amino-3-ethoxyacrylate with ammonium chloride in ethanol under microwave irradiation.[1]

Synthesis of this compound

Materials:

-

Ethyl 3-amino-3-ethoxyacrylate (760 mg, 4.78 mmol)

-

Ammonium chloride (270 mg, 5.0 mmol)

-

Ethanol (4.0 mL)

-

Diethyl ether

Procedure:

-

Ethyl 3-amino-3-ethoxyacrylate and ammonium chloride are dissolved in ethanol in a 10 mL pressure-rated glass tube.[1]

-

The reaction mixture is subjected to microwave irradiation at 120°C for 1 hour with an initial magnetron power of 200 W.[1]

-

Upon completion, the reaction mixture is cooled using compressed air and subsequently filtered.[1]

-

The filtrate is concentrated under reduced pressure (vacuum evaporation).[1]

-

The resulting residue is triturated with diethyl ether to yield the final product as a colorless solid.[1]

Yield: 923 mg (78%)[1]

Synthesis and Analysis Workflow

The following diagram illustrates the key stages in the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

References

The Versatile Role of Ethyl 3-amino-3-iminopropanoate Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-amino-3-iminopropanoate hydrochloride, a key building block in synthetic and medicinal chemistry, has emerged as a valuable precursor for the synthesis of a diverse range of biologically active heterocyclic compounds. Its inherent reactivity, stemming from the presence of an amidine functional group and an ester moiety, allows for its facile incorporation into various molecular scaffolds, particularly in the construction of substituted pyrimidines and other nitrogen-containing heterocycles. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a white to light yellow powder. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 57508-48-2 | [1] |

| Molecular Formula | C₅H₁₁ClN₂O₂ | [2] |

| Molecular Weight | 166.61 g/mol | [1][2] |

| Appearance | White to light yellow powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| SMILES | CCOC(=O)CC(N)=N.Cl | [2] |

| InChI Key | VOHFLYOSVGWQOS-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The hydrochloride salt of ethyl 3-amino-3-iminopropanoate is typically synthesized from ethyl cyanoacetate. A general and efficient method involves the Pinner reaction, where ethyl cyanoacetate is treated with anhydrous ethanol and hydrogen chloride.

Experimental Protocol: Synthesis from Ethyl Cyanoacetate

Materials:

-

Anhydrous Ethanol

-

Anhydrous Hydrogen Chloride

-

Ethyl Cyanoacetate

Procedure:

-

Anhydrous hydrogen chloride is bubbled through anhydrous ethanol at a low temperature (typically -30 °C).

-

Ethyl cyanoacetate is then added to this solution.

-

The reaction mixture is stirred in an ice-salt bath for several hours.

-

The product, this compound, precipitates and can be collected by filtration.[3]

Applications in Medicinal Chemistry: A Versatile Building Block

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of heterocyclic compounds, which are scaffolds for a multitude of therapeutic agents. The amidine group is particularly reactive towards 1,3-dicarbonyl compounds and their equivalents, leading to the formation of substituted pyrimidine rings.

Synthesis of Bioactive Pyrimidines

The condensation of amidines with α,β-unsaturated ketones or 1,3-dicarbonyl compounds is a classical and widely used method for the synthesis of pyrimidine derivatives.[4] This reaction provides a straightforward entry into a class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Case Study 1: Bruton's Tyrosine Kinase (BTK) Inhibitors

A patent application reveals the use of this compound in the synthesis of potent inhibitors of Bruton's tyrosine kinase (BTK).[5] BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.

The following is a representative, generalized protocol based on the patent literature for the synthesis of a key pyrimidine intermediate.[5][6]

Materials:

-

This compound

-

Methyl 4-(2-bromoacetyl)benzoate

-

Sodium Ethoxide (NaOEt)

-

Ethanol

Procedure:

-

Suspend this compound and methyl 4-(2-bromoacetyl)benzoate in ethanol.

-

Add a solution of sodium ethoxide in ethanol to the suspension.

-

Stir the reaction mixture at room temperature overnight.

-

The resulting pyrimidine derivative can be isolated by filtration and purified by washing with a suitable solvent like methanol.[6]

Case Study 2: Delta-5-Desaturase Inhibitors

This compound has also been utilized in the synthesis of delta-5-desaturase inhibitors, as described in another patent.[7] Delta-5-desaturase is an enzyme involved in the biosynthesis of polyunsaturated fatty acids, and its inhibitors have potential applications in treating inflammatory diseases and metabolic disorders.

Quantitative Data

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry. Its ability to serve as a readily available precursor for the synthesis of substituted pyrimidines and other heterocyclic systems makes it an important tool in the drug discovery and development process. The successful incorporation of this building block into the synthesis of potent kinase inhibitors, such as those targeting BTK, highlights its significance in the ongoing quest for novel therapeutics. Further exploration of its reactivity and application in the synthesis of diverse molecular scaffolds is likely to yield new and promising drug candidates in the future.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 57508-48-2 | Ethyl 2-Amidinoacetate Hydrochloride | Ambeed.com [ambeed.com]

- 3. WO2008033747A2 - Multi-functional small molecules as anti-proliferative agents - Google Patents [patents.google.com]

- 4. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology - Google Patents [patents.google.com]

- 6. WO2023183652A1 - Dual cxcr4-btk inhibitors - Google Patents [patents.google.com]

- 7. WO2010087467A1 - Delta-5-desaturase inhibitors - Google Patents [patents.google.com]

Ethyl 3-amino-3-iminopropanoate Hydrochloride: A Comprehensive Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS No: 57508-48-2) is a versatile bifunctional molecule that serves as a crucial building block in modern medicinal chemistry. Its unique structure, incorporating both an ester and an amidine moiety, makes it an ideal starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceutical agents. This technical guide provides an in-depth overview of its chemical properties, synthesis, and significant applications, with a particular focus on its role in the synthesis of key pharmaceutical compounds. Detailed experimental protocols, comprehensive data tables, and illustrative diagrams of reaction pathways are presented to support researchers in its effective utilization.

Chemical and Physical Properties

This compound is a white to off-white solid.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 57508-48-2 | [1][3] |

| Molecular Formula | C₅H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 166.61 g/mol | [1] |

| Appearance | White to off-white solid | [2][3] |

| Melting Point | 105-108 °C | [1] |

| Purity | Typically ≥97% (by NMR) | [3] |

Spectroscopic and Analytical Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. The following table summarizes the key characterization data.

| Analysis Type | Data | Reference(s) |

| Infrared (IR) | ν (cm⁻¹): 3300, 3095 (N-H stretching), 1738 (C=O, ester), 1687 (C=N, imine) | [2] |

| ¹H NMR | (500 MHz, d₆-DMSO), δ (ppm): 9.16 (2H, broad s, NH₂), 8.88 (2H, broad s, NH₂), 4.15 (2H, q, J = 7.1 Hz, OCH₂), 3.63 (2H, s, CH₂), 1.22 (3H, t, J = 7.1 Hz, CH₃) | [2] |

| ¹³C NMR | (125 MHz, d₆-DMSO), δ (ppm): 166.7 (C=O), 163.6 (C=N), 61.9 (OCH₂), 38.2 (CH₂), 14.4 (CH₃) | [2] |

| Mass Spectrometry (EI) | m/z: 130 (M•⁺) | [2] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of its precursor, ethyl 3-ethoxy-3-iminopropionate, with ammonium chloride. This process is often facilitated by microwave irradiation to enhance reaction rates and yield.

Experimental Protocol: Synthesis from Ethyl 3-ethoxy-3-iminopropionate

This protocol is based on a reported microwave-assisted synthesis which achieves a high yield.[2][3]

Materials:

-

Ethyl 3-amino-3-ethoxyacrylate (1.0 eq, e.g., 760 mg, 4.78 mmol)

-

Ammonium chloride (1.05 eq, e.g., 270 mg, 5.0 mmol)

-

Ethanol (e.g., 4.0 mL)

-

Diethyl ether

Equipment:

-

10 mL pressure-rated glass tube

-

CEM Discover microwave synthesizer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve ethyl 3-amino-3-ethoxyacrylate (760 mg, 4.78 mmol) and ammonium chloride (270 mg, 5.0 mmol) in ethanol (4.0 mL) within a 10 mL pressure-rated glass tube.[2]

-

Seal the tube and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 1 hour, with an initial magnetron power of 200 W.[2]

-

After the reaction is complete, cool the mixture using a stream of compressed air.[2]

-

Filter the cooled reaction mixture to remove any solid byproducts.[2]

-

Concentrate the filtrate by vacuum evaporation to remove the ethanol.[2]

-

Grind the resulting residue with diethyl ether to precipitate the product.[2]

-

Collect the solid by filtration to afford this compound as a colorless solid. The reported yield for this method is 78% (923 mg).[2][3] The product can often be used without further purification.

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate for the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals. Its ability to act as a 1,3-dielectrophile precursor makes it particularly useful in cyclocondensation reactions.

Key Application: Synthesis of the Pyrimidine Core of Imatinib (Gleevec)

A prominent, albeit often proprietary, application of this intermediate is in the synthesis of the pyrimidine core of Imatinib (Gleevec), a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[4] The synthesis involves the cyclocondensation of a guanidine derivative with a β-keto compound or its equivalent. This compound serves as a direct precursor to the necessary amidine functionality for building the pyrimidine ring.

The generalized reaction involves the condensation of the amidine group with a 1,3-dicarbonyl compound or a vinylogous amide to form the substituted pyrimidine ring.

Proposed Reaction Pathway for Pyrimidine Ring Formation

The following diagram illustrates the logical relationship in the cyclocondensation reaction to form a 4-aminopyrimidine derivative, a key structural motif in Imatinib.

Experimental Protocol: General Procedure for Pyrimidine Synthesis

This protocol outlines a general method for the cyclocondensation reaction between this compound and a β-keto ester to form a substituted pyrimidin-4-one, a common heterocyclic core.

Materials:

-

This compound (1.0 eq)

-

A suitable β-keto ester (e.g., ethyl acetoacetate) (1.0 eq)

-

Base (e.g., sodium ethoxide, 2.0 eq)

-

Anhydrous ethanol

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve the base (e.g., sodium ethoxide) in anhydrous ethanol under an inert atmosphere.

-

Add the β-keto ester to the solution and stir for 15-30 minutes at room temperature.

-

Add this compound to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid).

-

Reduce the solvent volume under reduced pressure.

-

The crude product may precipitate upon cooling or after the addition of water. Collect the solid by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to obtain the desired pyrimidin-4-one derivative.

Safety and Handling

This compound is an irritant. Standard laboratory safety precautions should be observed.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical research and development. Its straightforward synthesis and its ability to participate in cyclocondensation reactions make it an essential building block for constructing complex heterocyclic scaffolds. The detailed protocols and data provided in this guide are intended to facilitate its application in the synthesis of novel therapeutic agents, enabling researchers to leverage its full potential in drug discovery programs.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 3-amino-3-iminopropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS No. 57508-48-2), a versatile building block in pharmaceutical and biochemical research. The document details its chemical and physical properties, provides established experimental protocols for its synthesis, and outlines critical safety and handling procedures.

Chemical and Physical Properties

This compound is a white to light yellow powder. It is a key intermediate in the synthesis of various bioactive molecules and heterocyclic compounds.[1] Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| CAS Number | 57508-48-2 | --INVALID-LINK-- |

| Molecular Formula | C₅H₁₁ClN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 166.61 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow powder | Chem-Impex International |

| Purity | ≥ 98% (HPLC) | Chem-Impex International |

| Storage Conditions | 0-8 °C, Keep in a dry, cool, and well-ventilated place. Keep refrigerated. | Chem-Impex International, Fisher Scientific |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of its precursor, Ethyl 3-ethoxy-3-iminopropionate hydrochloride, with ammonium chloride. A detailed protocol for the synthesis of the precursor is also provided.

Synthesis of the Precursor: Ethyl 3-ethoxy-3-iminopropionate hydrochloride (CAS 2318-25-4)

This protocol describes the synthesis of the precursor compound from ethyl cyanoacetate and ethanol.

Experimental Protocol:

-

Combine ethyl cyanoacetate (1.0 mol) and ethanol (1.1 mol) in ethyl acetate (1 L) in a suitable reaction vessel.

-

Cool the mixture to 0°C.

-

Slowly add anhydrous hydrogen chloride (2.0 mol) to the mixture over a period of three hours, maintaining the temperature at 0°C.

-

After the addition is complete, continue to stir the mixture at 5°-10°C for an additional ten hours.

-

Remove the solvent under reduced pressure to obtain Ethyl 3-ethoxy-3-iminopropionate hydrochloride. The expected yield is approximately 90%.[2]

Synthesis of this compound

This protocol details the conversion of the precursor to the final product using microwave-assisted synthesis.

Experimental Protocol:

-

In a pressure-rated glass tube (10 mL), dissolve ethyl 3-ethoxy-3-iminopropionate (760 mg, 4.78 mmol) and ammonium chloride (270 mg, 5.0 mmol) in ethanol (4.0 mL).[3]

-

Irradiate the mixture in a CEM Discover microwave synthesizer at 120°C for 1 hour with an initial magnetron power of 200 W.[3]

-

After the reaction is complete, cool the mixture using a stream of compressed air.[3]

-

Filter the cooled reaction mixture.

-

Concentrate the filtrate by vacuum evaporation.[3]

-

Grind the resulting residue with diethyl ether to yield this compound as a colorless solid. The expected yield is approximately 78%.[3]

-

The product can be used without further purification.[3]

Application in Heterocycle Synthesis: Synthesis of Pyrazole Derivatives

Experimental Protocol:

-

In a round-bottom flask, dissolve ethyl 3-amino-2-methylbut-2-enoate (1.0 eq) in ethanol (10 mL per gram of starting material).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Slowly add hydrazine hydrate (1.1 eq) to the stirred mixture.

-

Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Filter the solid precipitate, wash with cold ethanol, and dry under a vacuum to obtain the pyrazole product.[4]

Safety and Handling

Proper handling of this compound is essential to ensure the safety of laboratory personnel. This section outlines the known hazards and recommended safety procedures.

Hazard Identification

The compound is classified as hazardous. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

| Hazard | Category | GHS Classification |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Precautionary Measures and Personal Protective Equipment (PPE)

To minimize risk, the following precautionary measures and PPE are recommended:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[5]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Measures: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[5]

First Aid Measures

In case of exposure, follow these first-aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep refrigerated for long-term storage.

-

Incompatible Materials: Strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Toxicological and Ecological Information

Currently, there is a lack of specific quantitative toxicological and ecological data for this compound in publicly available literature. The information provided is based on general chemical properties and data from safety data sheets.

Toxicological Information

-

Acute Toxicity: No specific data (e.g., LD50, LC50) is available. The compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin based on its classification as a skin, eye, and respiratory irritant.[5]

-

Chronic Toxicity: No data is available on the long-term effects of exposure.

Ecological Information

-

Environmental Fate: As a water-soluble organic salt, it is expected to be mobile in soil and water.[6] However, its environmental persistence and biodegradability have not been specifically studied.

-

Ecotoxicity: No specific data on the toxicity to aquatic or terrestrial organisms is available. Due to the lack of data, release into the environment should be avoided.

Signaling Pathways and Biological Activity

This compound is primarily used as a building block in the synthesis of more complex molecules for pharmaceutical and biochemical research.[1] There is no direct evidence in the reviewed literature of this compound being involved in specific signaling pathways. Its utility lies in its reactive nature, which allows for the construction of various heterocyclic systems that may have biological activity. Further research is needed to elucidate the biological effects of compounds derived from this intermediate.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers should always consult the most current SDS for this compound before use and adhere to all institutional and regulatory safety guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. Salinity impacts on water solubility and n-octanol/water partition coefficients of selected pesticides and oil constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of Ethyl 3-amino-3-iminopropanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and storage conditions for Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS: 57508-48-2). Due to the limited availability of in-depth, publicly accessible stability studies for this specific compound, this document also furnishes a framework of best practices for stability testing based on general principles and regulatory guidelines. This will empower researchers to ensure the integrity of their samples and to design robust stability studies.

Compound Profile

This compound is a chemical intermediate with applications in pharmaceutical and biochemical research.[1] Its stability is a critical factor for ensuring the reliability and reproducibility of experimental results.

Chemical Information:

| Property | Value |

| CAS Number | 57508-48-2 |

| Molecular Formula | C₅H₁₀N₂O₂·HCl[1] |

| Molecular Weight | 166.61 g/mol [1] |

| Appearance | White to light yellow powder[1] |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The following recommendations are based on available supplier safety data sheets.

Table 1: Recommended Storage and Handling Conditions

| Condition | Recommendation | Source |

| Temperature | Store at 2-8°C or 0-8°C (Refrigerated). | [1][2] |

| Atmosphere | Store in a dry and well-ventilated place. Keep container tightly closed. | [3] |

| Light | Keep in a dark place. | |

| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. | [3] |

| Incompatibilities | Avoid contact with strong oxidizing agents. |

Stability Profile: What the Data Suggests

Currently, there is a lack of detailed, quantitative stability data for this compound in the public domain. Stability studies are crucial to understanding its degradation pathways and establishing a reliable shelf-life. In the absence of specific data, researchers should assume the compound is sensitive to environmental factors such as temperature, humidity, and light, as is common for similar chemical structures.

Experimental Protocols for Stability Assessment

To address the gap in stability data, researchers can conduct their own stability studies. The following section outlines a general framework for such an investigation, based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[4][5][6]

General Stability Study Protocol

A comprehensive stability study should evaluate the compound under various environmental conditions over a defined period.

Table 2: General Protocol for a Stability Study of this compound

| Parameter | Description |

| Objective | To assess the stability of this compound under specific storage conditions and to identify potential degradation products. |

| Material | This compound (specify batch number and purity). |

| Storage Conditions | - Long-term: 5°C ± 3°C (Recommended storage) - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[4][6] |

| Time Points | - Long-term: 0, 3, 6, 9, 12, 18, 24 months - Accelerated: 0, 1, 3, 6 months[5] |

| Analytical Methods | - Assay and Purity: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from any degradation products. - Appearance: Visual inspection for changes in color and physical state. - Moisture Content: Karl Fischer titration. - Identification: Spectroscopic methods (e.g., FT-IR, NMR) to confirm the structure of the compound and any major degradants. |

| Acceptance Criteria | To be defined based on the specific application of the compound (e.g., no more than X% loss of assay, no single unidentified impurity greater than Y%). |

Forced Degradation Studies

Forced degradation studies are essential for understanding the potential degradation pathways of a compound and for developing a stability-indicating analytical method.

Table 3: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Treat a solution of the compound with 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C). |

| Base Hydrolysis | Treat a solution of the compound with 0.1 N NaOH at room temperature and elevated temperature (e.g., 60°C). |

| Oxidation | Treat a solution of the compound with 3% H₂O₂ at room temperature. |

| Thermal Stress | Expose the solid compound to high temperature (e.g., 80°C). |

| Photostability | Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines. |

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of a stability testing program.

Caption: A generalized workflow for a comprehensive stability testing program.

Caption: Workflow for conducting forced degradation studies.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. echemi.com [echemi.com]

- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 3-amino-3-iminopropanoate hydrochloride from ethyl 3-ethoxy-3-iminopropionate

Application Notes and Protocols: Synthesis of Ethyl 3-amino-3-iminopropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of this compound from ethyl 3-ethoxy-3-iminopropionate hydrochloride. This transformation is a key step in the synthesis of various nitrogen-containing heterocyclic compounds and is of significant interest in medicinal chemistry and drug development.

Introduction

This compound, also known as ethyl malonamidine hydrochloride, is a valuable building block in organic synthesis. Its structure incorporates both an amidine and an ester functional group, making it a versatile precursor for the construction of various heterocyclic systems such as pyrimidines and diazepines. The synthesis described herein involves the conversion of an ethyl imidate hydrochloride to the corresponding amidine hydrochloride by reaction with an ammonia source.

Reaction Scheme

Ethyl 3-ethoxy-3-iminopropionate hydrochlorideAmmonium chlorideEthyl 3-amino-3-iminopropanoate hydrochlorideEthanol

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl 3-ethoxy-3-iminopropionate hydrochloride | 1.0 mol equivalent | [1] |

| Ammonium chloride | 1.0 - 1.2 mol equivalents | [1] |

| Reaction Conditions | ||

| Solvent | Ethanol (75% aqueous) | [1] |

| Temperature | 70 °C | [1] |

| Reaction Time | 4 hours | [1] |

| Product Information | ||

| Product Name | This compound | |

| Molecular Formula | C5H11ClN2O2 | |

| Molecular Weight | 166.61 g/mol | |

| Appearance | Colorless solid | |

| Yield | ~78% | [2] |

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of amidine hydrochlorides from imidate hydrochlorides.[1]

Materials:

-

Ethyl 3-ethoxy-3-iminopropionate hydrochloride

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Deionized water

-

Diethyl ether or Acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Preparation of the Free Imidate:

-

In a separatory funnel, dissolve ethyl 3-ethoxy-3-iminopropionate hydrochloride (0.01 mol) in diethyl ether (20 mL).

-

Add a 50% aqueous solution of potassium carbonate (10 mL) and shake vigorously at 0 °C to neutralize the hydrochloride.

-

Separate the ethereal layer, wash it with water until the aqueous layer is neutral, and dry the ether layer over anhydrous sodium sulfate.

-

Concentrate the ethereal solution under reduced pressure to obtain the crude free imidate.

-

-

Amidine Formation:

-

Dissolve the crude imidate in a mixture of ethanol (10 mL) and water (3.3 mL) (to make a 75% aqueous ethanol solution).

-

Add ammonium chloride (0.012 mol) to the solution.

-

Heat the reaction mixture at 70 °C for 4 hours with constant stirring.[1]

-

-

Work-up and Purification:

-

After cooling the reaction mixture, dilute it with 2-3 volumes of acetone.[1]

-

Filter off any unreacted ammonium chloride that precipitates.[1]

-

Concentrate the filtrate under reduced pressure.

-

Allow the concentrated solution to stand overnight at 0 °C to induce crystallization of the product.

-

Collect the colorless needles of this compound by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Characterization Data:

The synthesized this compound can be characterized by various spectroscopic methods. Representative data includes:

-

¹H NMR (500 MHz, d₆-DMSO): δ 9.16 (2H, broad s, NH₂), 8.88 (2H, broad s, NH₂), 4.15 (2H, q, J = 7.1 Hz, OCH₂), 3.63 (2H, s, CH₂), 1.22 (3H, t, J = 7.1 Hz, CH₃).[2]

-

¹³C NMR (125 MHz, d₆-DMSO): δ 166.7 (C=O), 163.6 (C=N), 61.9 (OCH₂), 38.2 (CH₂), 14.4 (CH₃).[2]

-

IR (neat, cm⁻¹): 3300, 3095, 1738, 1687.[2]

-

Mass Spectrometry (EI, m/z): 130 (M⁺).[2]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 3-amino-3-iminopropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient synthesis of Ethyl 3-amino-3-iminopropanoate hydrochloride utilizing microwave-assisted organic synthesis. This method offers significant advantages over traditional heating methods, including reduced reaction times, increased yields, and enhanced purity of the final product. This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various bioactive molecules.[1]

Overview and Applications

This compound is a versatile chemical intermediate used in the pharmaceutical industry.[2] Its structure, featuring both an ester and an amidine functional group, allows for diverse chemical modifications, making it a crucial component in the synthesis of heterocyclic compounds and other complex molecular architectures of pharmacological interest. Microwave-assisted synthesis provides a rapid and efficient route to this compound, facilitating faster lead optimization and compound library generation in drug discovery pipelines.

Reaction Scheme

The synthesis proceeds via the reaction of ethyl 3-ethoxy-3-iminopropionate with ammonium chloride in ethanol under microwave irradiation.

Scheme 1: Synthesis of this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the microwave-assisted synthesis of this compound.[2][3]

| Parameter | Value |

| Starting Material 1 | Ethyl 3-amino-3-ethoxyacrylate |

| Starting Material 2 | Ammonium chloride |

| Solvent | Ethanol |

| Microwave Power (Initial) | 200 W |

| Temperature | 120 °C |

| Reaction Time | 1 hour |

| Product Yield | 78% |

Detailed Experimental Protocol

This protocol is based on a general procedure for the synthesis of this compound.[2][3]

Materials:

-

Ethyl 3-amino-3-ethoxyacrylate (760 mg, 4.78 mmol)

-

Ammonium chloride (270 mg, 5.0 mmol)

-

Ethanol (4.0 mL)

-

Diethyl ether

-

10 mL pressure-rated glass tube

-

CEM Discover microwave synthesizer (or equivalent)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 10 mL pressure-rated glass tube, dissolve ethyl 3-amino-3-ethoxyacrylate (760 mg, 4.78 mmol) and ammonium chloride (270 mg, 5.0 mmol) in ethanol (4.0 mL).[2][3]

-

Microwave Irradiation: Place the sealed tube in the cavity of a CEM Discover microwave synthesizer. Irradiate the mixture at an initial magnetron power of 200 W for 1 hour at a constant temperature of 120 °C (hold time).[2][3]

-

Cooling and Filtration: Upon completion of the reaction, cool the reaction mixture using a stream of compressed air. Filter the cooled solution to remove any solid byproducts.[3]

-

Work-up: Concentrate the filtrate by vacuum evaporation using a rotary evaporator.[2][3]

-

Product Isolation: Grind the resulting residue with diethyl ether to precipitate the product.[2][3]

-

Drying: Collect the solid product by filtration and dry it under vacuum. The obtained Ethyl 3-amidinopropionate hydrochloride (923 mg, 78% yield) is a colorless solid and can be used without further purification.[3]

Characterization Data:

The product can be characterized using standard analytical techniques.[3]

-

¹H NMR (500 MHz, d6-DMSO): δ 9.16 (2H, broad s, NH₂), 8.88 (2H, broad s, NH₂), 4.15 (2H, q, J = 7.1 Hz, OCH₂), 3.63 (2H, s, CH₂), 1.22 (3H, t, J = 7.1 Hz, CH₃).[3]

-

¹³C NMR (125 MHz, d6-DMSO): δ 166.7 (C=O), 163.6 (C=N), 61.9 (OCH₂), 38.2 (CH₂), 14.4 (CH₃).[3]

-

IR (neat, cm⁻¹): 3300, 3095, 1738, 1687.[3]

-

MS (EI): m/z 130 (M⁺).[3]

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the microwave-assisted synthesis.

Logical Relationship of Synthesis

Caption: Logical relationship of reactants to product in the synthesis.

References

Application of Ethyl 3-amino-3-iminopropanoate Hydrochloride in Drug Discovery: A Detailed Overview for Researchers

For researchers, scientists, and drug development professionals, Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS No. 57508-48-2) emerges as a valuable and versatile building block in the synthesis of a variety of bioactive molecules. While direct therapeutic applications of the compound itself are not extensively documented, its utility as a key intermediate in the creation of compounds targeting significant biological pathways, particularly in oncology and metabolic disorders, is noteworthy. This document provides a comprehensive overview of its applications, relevant experimental protocols, and the logical workflows for its use in drug discovery.

Introduction

This compound is a chemical intermediate characterized by its reactive imino and amino groups, making it a suitable precursor for the synthesis of various heterocyclic compounds.[1][2] Its primary role in drug discovery lies in its function as a foundational scaffold for constructing more complex molecules with therapeutic potential.[1]

Key Applications in Drug Discovery

The principal application of this compound is in the synthesis of substituted pyrimidines and other heterocyclic systems. These scaffolds are central to the development of kinase inhibitors and other targeted therapies.

Precursor for Kinase Inhibitors

There are indications that this compound may be utilized in the synthesis of tyrosine kinase inhibitors.[3][4] Tyrosine kinases are crucial enzymes in cellular signaling pathways that, when dysregulated, can contribute to the development of cancer. The compound's structure allows for its incorporation into heterocyclic rings that can effectively bind to the ATP-binding site of these kinases, thereby inhibiting their activity.

While direct synthesis of prominent tyrosine kinase inhibitors like Imatinib, Gefitinib, Erlotinib, or Dasatinib using this specific precursor is not explicitly detailed in readily available literature, its potential as a building block for novel kinase inhibitors remains an active area of exploration.

Synthesis of Bioactive Heterocyclic Compounds

This compound serves as a key starting material for the synthesis of various bioactive heterocyclic compounds, including those with potential applications in treating metabolic disorders.[1] The imino and amino groups facilitate cyclization reactions to form ring structures that are prevalent in many pharmaceuticals.

Experimental Protocols

Detailed experimental protocols for the direct biological assessment of this compound are scarce due to its primary role as a synthetic intermediate. However, the following protocols outline its synthesis and a general method for its utilization in the synthesis of a key class of bioactive molecules.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound from Ethyl 3-ethoxy-3-iminopropionate.[2][5]

Materials:

-

Ethyl 3-ethoxy-3-iminopropionate

-

Ammonium chloride

-

Ethanol

-

Diethyl ether

-

Microwave synthesizer

-

Standard laboratory glassware

Procedure:

-

Dissolve Ethyl 3-ethoxy-3-iminopropionate (e.g., 4.78 mmol) and ammonium chloride (e.g., 5.0 mmol) in ethanol (e.g., 4.0 mL) in a pressure-rated glass tube.

-

Irradiate the mixture in a microwave synthesizer at 120°C for 1 hour with an initial power of 200 W.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure to obtain a residue.

-

Triturate the residue with diethyl ether to yield this compound as a solid.

-

Collect the solid by filtration and dry under vacuum.

Expected Yield: Approximately 78%.[5]

Protocol 2: General Synthesis of Pyrimidine Derivatives

This generalized protocol illustrates how this compound can be used to synthesize substituted pyrimidine rings, which are core structures in many kinase inhibitors.

Materials:

-

This compound

-

A suitable 1,3-dicarbonyl compound or its equivalent

-

Base (e.g., sodium ethoxide)

-

Ethanol

-

Standard laboratory glassware for reflux and workup

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add a stoichiometric amount of a 1,3-dicarbonyl compound and a base (e.g., sodium ethoxide).

-

Reflux the reaction mixture for a specified time (typically several hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain the desired pyrimidine derivative.

Data Presentation

As this compound is primarily a synthetic intermediate, quantitative biological data such as IC50 or Ki values are not directly associated with this compound. Instead, such data would be relevant to the final drug molecules synthesized using this precursor. For instance, novel pyridine-based compounds synthesized as potential PIM-1 kinase inhibitors have demonstrated significant cytotoxic and inhibitory activities.

Table 1: Biological Activity of Representative PIM-1 Kinase Inhibitors

| Compound ID | Target Cell Line | IC50 (µM) | PIM-1 Inhibition (%) | PIM-1 IC50 (nM) |

|---|---|---|---|---|

| 12 | MCF-7 | 0.5 | 97.5 | 14.3 |

| HepG2 | 5.27 |

| Staurosporine (Reference) | | | 96.8 | 16.7 |

Data is illustrative and derived from studies on final products that could potentially be synthesized from pyrimidine precursors.[6]

Visualizations

To aid in the conceptualization of the synthetic and biological pathways, the following diagrams are provided.

Caption: Synthetic workflow for Ethyl 3-amino-3-iminopropanoate HCl.

Caption: Drug discovery workflow utilizing the subject compound.

Caption: Mechanism of action for a synthesized Tyrosine Kinase Inhibitor.

Conclusion

This compound is a valuable reagent for medicinal chemists and drug discovery scientists. Its utility as a precursor for the synthesis of diverse heterocyclic compounds, particularly those with kinase inhibitory activity, underscores its importance in the development of novel therapeutics. While direct biological activity data for the compound itself is limited, its role in constructing molecules that modulate key signaling pathways in diseases like cancer and metabolic disorders is a critical area of ongoing research and application. The provided protocols and workflows serve as a foundational guide for researchers looking to leverage this compound in their drug discovery efforts.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride | 57508-48-2 [chemicalbook.com]

- 3. vjs.ac.vn [vjs.ac.vn]

- 4. 3-Amino-3-imino-propanoic acid ethyl ester HCl [cymitquimica.com]

- 5. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Ethyl 3-amino-3-iminopropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive heterocyclic compounds, particularly substituted pyrimidines and pyridopyrimidines, utilizing Ethyl 3-amino-3-iminopropanoate hydrochloride as a key building block. This versatile reagent serves as a valuable synthon in the construction of molecules with potential therapeutic applications, including antimicrobial and anticancer activities. The protocols outlined below describe key cyclocondensation reactions and provide examples of the synthesis of bioactive compounds.

Introduction

This compound, an amidine derivative, is a bifunctional molecule that is highly reactive and serves as a crucial component in the synthesis of various nitrogen-containing heterocycles. The presence of both an imino and an ester functional group allows for versatile cyclocondensation reactions with a variety of carbonyl-containing compounds. This reactivity is particularly useful in the construction of pyrimidine rings, which are core structures in numerous biologically active compounds, including kinase inhibitors used in cancer therapy. The general principle involves the reaction of the amidine group with a 1,3-dicarbonyl compound or its synthetic equivalent to form the six-membered dihydropyrimidine ring, which can subsequently be aromatized.

General Reaction Mechanisms

The synthesis of pyrimidine derivatives from this compound typically follows two main pathways:

-

Reaction with 1,3-Dicarbonyl Compounds (Pinner Synthesis): This classic method involves the condensation of an amidine with a β-dicarbonyl compound, such as a β-diketone or a β-ketoester. The reaction proceeds through a series of condensation and cyclization steps to afford the pyrimidine ring.

-

Reaction with α,β-Unsaturated Ketones (Chalcones): This approach involves the Michael addition of the amidine to the α,β-unsaturated system of a chalcone, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the dihydropyrimidine or pyrimidine ring.

Key Applications in Bioactive Molecule Synthesis

The pyrimidine and pyridopyrimidine scaffolds synthesized using this compound as a precursor have been shown to exhibit a range of biological activities. Notably, these compounds have been investigated as:

-

Antimicrobial Agents: Substituted pyrimidines have demonstrated efficacy against various bacterial and fungal strains.

-

Anticancer Agents: The pyrimidine core is a key pharmacophore in many anticancer drugs. Derivatives synthesized using this method have shown cytotoxic effects against various cancer cell lines. A significant area of investigation is their potential as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer cell signaling pathways.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Substituted 2-Aminopyrimidines via Condensation with Chalcones

This protocol describes the synthesis of 2-amino-4,6-disubstituted pyrimidines through the cyclocondensation of a guanidine derivative (functionally similar to this compound) with chalcones.[3][4] This reaction provides a straightforward method to access a diverse range of pyrimidine derivatives with potential biological activities.

Materials:

-

Substituted Chalcone (1 mmol)

-

Guanidine hydrochloride (a functional equivalent of the core reactive group in this compound) (1 mmol)

-

Potassium hydroxide

-

Absolute Ethanol

Procedure:

-

Dissolve the substituted chalcone (1 mmol) and guanidine hydrochloride (1 mmol) in absolute ethanol.

-

Prepare a solution of potassium hydroxide in a minimal amount of distilled water.

-

Add the potassium hydroxide solution to the ethanolic reaction mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into crushed ice with stirring.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminopyrimidine derivative.

Quantitative Data:

| Compound | Substituents | Yield (%) |

| 1a | R1 = Phenyl, R2 = 4-Methoxyphenyl | 75 |

| 1b | R1 = 4-Chlorophenyl, R2 = Phenyl | 82 |

| 1c | R1 = 4-Nitrophenyl, R2 = 4-Chlorophenyl | 78 |

Note: Yields are representative and may vary depending on the specific chalcone used.

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives as Potential EGFR Inhibitors

This protocol outlines a synthetic route to pyrido[2,3-d]pyrimidine derivatives, a class of compounds known to exhibit potent anticancer activity through the inhibition of EGFR kinase.[5]

Materials:

-

6-Amino-1,3-dimethyluracil

-

Ethyl (E)-3-(4-chlorophenyl)-2-cyanoacrylate

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (Et3N)

Procedure:

-

To a solution of 6-amino-1,3-dimethyluracil in anhydrous DMF, add triethylamine.

-

Add ethyl (E)-3-(4-chlorophenyl)-2-cyanoacrylate to the reaction mixture.

-

Heat the reaction mixture under reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice-water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The resulting solid is the ethyl 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate.

Biological Activity Data: